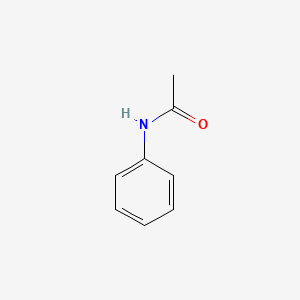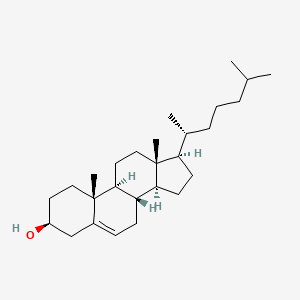![molecular formula C22H30O4 B10753751 3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B10753751.png)
3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide canrénoïque, sel de potassium, également connu sous le nom de canrénoate de potassium, est un composé chimique qui appartient au groupe des spirolactones. C'est un antagoniste de l'aldostérone et il est principalement utilisé pour ses propriétés diurétiques. Ce composé est un promédicament, ce qui signifie qu'il est métabolisé dans l'organisme pour produire le métabolite actif, la canrénone .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide canrénoïque, sel de potassium, implique généralement la réaction de l'acide canrénoïque avec l'hydroxyde de potassium. La réaction est réalisée en milieu aqueux, où l'acide canrénoïque est dissous dans l'eau, et l'hydroxyde de potassium est ajouté à la solution. Le mélange est ensuite agité et chauffé pour faciliter la réaction, ce qui conduit à la formation d'acide canrénoïque, sel de potassium .
Méthodes de production industrielle : La production industrielle de l'acide canrénoïque, sel de potassium, suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et d'équipements de qualité industrielle pour assurer un rendement et une pureté élevés. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour optimiser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions : L'acide canrénoïque, sel de potassium, subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits d'oxydation.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire des formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire de la canrénone, tandis que la réduction peut produire divers dérivés réduits .
4. Applications de la recherche scientifique
L'acide canrénoïque, sel de potassium, a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et son rôle d'antagoniste de l'aldostérone.
Médecine : Il est utilisé dans le traitement de maladies comme l'hypertension et l'insuffisance cardiaque en raison de ses propriétés diurétiques.
Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés chimiques
5. Mécanisme d'action
L'acide canrénoïque, sel de potassium, exerce ses effets en antagonisant le récepteur de l'aldostérone. Cette action inhibe les effets de l'aldostérone, une hormone qui régule l'équilibre du sodium et de l'eau dans l'organisme. En bloquant l'aldostérone, le composé favorise l'excrétion du sodium et de l'eau, ce qui conduit à une diurèse. Le métabolite actif, la canrénone, est responsable de la majorité des effets pharmacologiques .
Composés similaires :
Spironolactone : Un autre antagoniste de l'aldostérone aux propriétés diurétiques similaires.
Eplérénone : Un antagoniste sélectif du récepteur de l'aldostérone utilisé dans le traitement de l'hypertension et de l'insuffisance cardiaque.
Canrénone : Le métabolite actif de l'acide canrénoïque, sel de potassium, aux effets pharmacologiques similaires
Unicité : L'acide canrénoïque, sel de potassium, est unique en sa capacité à être administré par voie parentérale (intraveineuse), contrairement à la spironolactone, qui est généralement administrée par voie orale. Cela le rend particulièrement utile dans les milieux cliniques où l'administration intraveineuse est préférée .
Applications De Recherche Scientifique
Canrenoic acid, potassium salt, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its role as an aldosterone antagonist.
Medicine: It is used in the treatment of conditions like hypertension and heart failure due to its diuretic properties.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
Canrenoic acid, potassium salt, exerts its effects by antagonizing the aldosterone receptor. This action inhibits the effects of aldosterone, a hormone that regulates sodium and water balance in the body. By blocking aldosterone, the compound promotes the excretion of sodium and water, leading to diuresis. The active metabolite, canrenone, is responsible for the majority of the pharmacological effects .
Comparaison Avec Des Composés Similaires
Spironolactone: Another aldosterone antagonist with similar diuretic properties.
Eplerenone: A selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.
Canrenone: The active metabolite of canrenoic acid, potassium salt, with similar pharmacological effects
Uniqueness: Canrenoic acid, potassium salt, is unique in its ability to be administered parenterally (intravenously), unlike spironolactone, which is typically administered orally. This makes it particularly useful in clinical settings where intravenous administration is preferred .
Propriétés
Formule moléculaire |
C22H30O4 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16?,17?,18?,20-,21-,22+/m0/s1 |
Clé InChI |
PBKZPPIHUVSDNM-GMTJQTPWSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5S,6S)-4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753679.png)

![(2R,4R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753700.png)
![(2R)-2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile](/img/structure/B10753704.png)



![CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)
![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)





